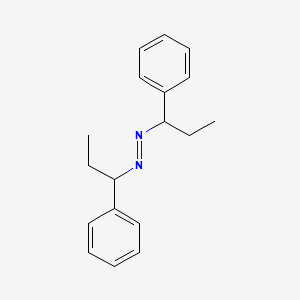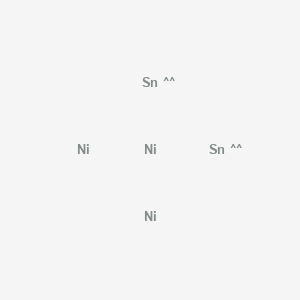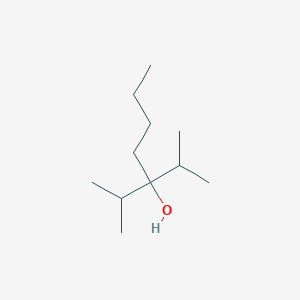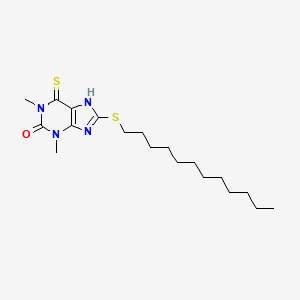
Quinoxaline, 6-chloro-, 1,4-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoxaline, 6-chloro-, 1,4-dioxide is a heterocyclic compound that belongs to the class of quinoxaline 1,4-dioxides. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry. The presence of the N-oxide groups in the structure enhances their reactivity and biological properties, making them valuable in various pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline, 6-chloro-, 1,4-dioxide typically involves the oxidation of quinoxaline derivatives. One common method is the reaction of 6-chloroquinoxaline with hydrogen peroxide in the presence of a catalyst. This reaction proceeds under mild conditions and yields the desired 1,4-dioxide product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing .
Analyse Des Réactions Chimiques
Types of Reactions
Quinoxaline, 6-chloro-, 1,4-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the N-oxide groups, which enhance the compound’s reactivity .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride can be employed to reduce the N-oxide groups.
Substitution: Chlorinating agents like thionyl chloride are used for substitution reactions.
Major Products
The major products formed from these reactions include 2-chloroquinoxaline 1-oxide and 6-chloro-2,3-dihydroxyquinoxaline, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Quinoxaline, 6-chloro-, 1,4-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antibacterial, antifungal, and antiparasitic activities, making it valuable in the development of new antimicrobial agents.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit the growth of tumor cells.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of quinoxaline, 6-chloro-, 1,4-dioxide involves its interaction with cellular targets, leading to the inhibition of essential biological processes. The N-oxide groups play a crucial role in its activity by facilitating the formation of reactive oxygen species (ROS), which can damage cellular components and inhibit the growth of microorganisms and cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline 1,4-dioxide: Shares similar biological activities but lacks the chloro substituent.
6-Chloroquinoxaline: Similar structure but without the N-oxide groups, resulting in different reactivity and biological properties.
2,3-Diphenylquinoxaline 1-oxide: Another derivative with distinct substituents that influence its chemical behavior.
Uniqueness
Quinoxaline, 6-chloro-, 1,4-dioxide is unique due to the presence of both the chloro substituent and the N-oxide groups. This combination enhances its reactivity and broadens its spectrum of biological activities, making it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
6639-80-1 |
|---|---|
Formule moléculaire |
C8H5ClN2O2 |
Poids moléculaire |
196.59 g/mol |
Nom IUPAC |
6-chloro-4-oxidoquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-1-2-7-8(5-6)11(13)4-3-10(7)12/h1-5H |
Clé InChI |
WNUHANLEJDTRNV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)N(C=C[N+]2=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(4-Hydroxyphenyl)methyl]naphthalen-2-ol](/img/structure/B14736474.png)





![3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14736494.png)



![ethyl (4E)-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B14736511.png)
